4-Methoxychalcone

Description

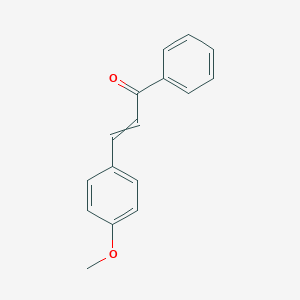

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-12H,1H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFXKBJMCRJATM-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313945 | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22252-15-9, 959-33-1 | |

| Record name | trans-4-Methoxychalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22252-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 22252-15-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxychalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Methoxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methoxychalcone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxychalcone, a prominent member of the chalcone family, is an α,β-unsaturated ketone featuring a core 1,3-diphenyl-2-propen-1-one structure. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and significant biological activities. The document summarizes quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of key chemical and biological processes to serve as an essential resource for researchers in medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is structurally characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The methoxy group substitution on one of the phenyl rings is a key determinant of its chemical properties and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one[1] |

| CAS Number | 959-23-9 |

| Molecular Formula | C₁₆H₁₄O₂[1] |

| SMILES | COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2[1] |

| InChI Key | KJHHAPASNNVTSN-KPKJPENVSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 101-103 °C | |

| Boiling Point | 397.5 ± 42.0 °C (Predicted) | |

| Solubility | Soluble in dichloromethane and methanol. Insoluble in water. |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): 8.04 (d, 2H), 7.80 (d, 1H, J=15.6 Hz), 7.63 (m, 2H), 7.54 (d, 1H, J=15.6 Hz), 7.40 (m, 3H), 6.98 (d, 2H), 3.87 (s, 3H) |

| ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): 187.28 (C=O), 163.04 (C4′), 160.01 (C4), 143.70 (C=C-β), 130.95 (C2′ and C6′), 130.82 (C2 and C6), 130.77 (C1′), 125.98 (C1), 118.44 (C=C-α), 115.84 (C3 and C5), 113.99 (C3′ and C5′), 55.57 (-OCH₃) |

| IR (KBr, cm⁻¹) | 1658 (C=O), 1605, 1575, 1450 (aromatic C=C), 1250, 1030 (C-O) |

Synthesis of this compound

The most common method for synthesizing this compound is the Claisen-Schmidt condensation, which involves a base-catalyzed reaction between a substituted benzaldehyde and an acetophenone.

Experimental Protocol: Claisen-Schmidt Condensation (Solvent-Free Grinding Method)

This environmentally friendly method avoids the use of organic solvents.

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH), solid

-

Mortar and pestle

-

Thin Layer Chromatography (TLC) plate

-

10% Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Reactant Grinding: In a mortar, combine 10 mmol of 4-methoxyacetophenone, 10 mmol of benzaldehyde, and 10 mmol of solid NaOH.

-

Reaction: Grind the mixture at room temperature for approximately 30 minutes. The friction and contact between the solid reactants will initiate and drive the condensation reaction.

-

Monitoring: Monitor the reaction's progress by periodically taking a small sample, dissolving it in a suitable solvent (e.g., ethyl acetate), and analyzing it by TLC.

-

Work-up: Once the reaction is complete, add cold water to the mortar and triturate the resulting solid.

-

Neutralization and Filtration: Transfer the slurry to a beaker and neutralize it with a 10% HCl solution. Collect the crude product by vacuum filtration, washing it with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a pale yellow solid.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a molecule of significant interest in drug discovery.

Anti-Inflammatory Activity

Chalcones are known to possess anti-inflammatory properties. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound and its derivatives can inhibit this pathway, reducing the production of inflammatory mediators.

Antioxidant Activity

The antioxidant effects of some chalcone derivatives are mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain chalcones, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of antioxidant enzymes such as Heme Oxygenase-1 (HO-1).

References

4-Methoxychalcone: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of 4-Methoxychalcone, encompassing its chemical properties, synthesis, and significant biological activities.

Core Chemical and Physical Data

This compound, a derivative of chalcone, is a flavonoid precursor that has garnered significant interest for its diverse pharmacological properties. The nomenclature of methoxychalcones can be ambiguous; this guide focuses on the isomer where the methoxy group is attached to the benzoyl moiety, commonly known as 4'-Methoxychalcone.

| Property | Value | Citation(s) |

| CAS Number | 959-23-9 | [1][2][3] |

| Molecular Formula | C₁₆H₁₄O₂ | [1][4] |

| Molecular Weight | 238.28 g/mol | |

| IUPAC Name | (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | |

| Synonyms | 4'-Methoxychalcone, 1-(4-methoxyphenyl)-3-phenyl-2-propen-1-one | |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 73-79 °C | |

| Purity | ≥ 97-98% (commercially available) |

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde. Below are two detailed protocols for the synthesis of methoxy-substituted chalcones.

Conventional Solvent-Based Claisen-Schmidt Condensation

This traditional method employs a solvent for the reaction and is a widely used procedure.

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Distilled Water

-

Hydrochloric Acid (HCl, dilute solution)

Procedure:

-

In a round-bottom flask, dissolve 10 mmol of 4-methoxyacetophenone and 10 mmol of benzaldehyde in 20-30 mL of ethanol.

-

While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH (e.g., 20 mmol in 5-10 mL of water).

-

Continue stirring the reaction mixture for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to neutralize the excess base.

-

The precipitated solid product is collected by vacuum filtration.

-

Wash the crude product with cold water to remove any inorganic impurities.

-

The solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Green Synthesis via Grinding Technique (Solvent-Free)

This environmentally friendly approach avoids the use of organic solvents during the reaction.

Materials:

-

4-Methoxyacetophenone

-

Benzaldehyde

-

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Mortar and Pestle

-

Distilled Water

-

Hydrochloric Acid (HCl, 10% v/v)

Procedure:

-

Place 10 mmol of 4-methoxyacetophenone, 10 mmol of benzaldehyde, and a catalytic amount of solid NaOH or KOH (e.g., 5-10 mmol) in a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for several minutes (e.g., 30 minutes). The reaction progress can be monitored by taking a small sample for TLC analysis.

-

After the reaction is complete, add cold water to the mortar and triturate the solid.

-

Transfer the resulting slurry to a beaker and neutralize with a cold 10% (v/v) HCl solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and allow it to dry.

-

Purification can be achieved through recrystallization, for instance, from ethanol.

Biological Activities and Signaling Pathways

This compound and its isomers have demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent. These effects are mediated through the modulation of several key signaling pathways.

Anti-Inflammatory Activity

The anti-inflammatory effects of methoxy-substituted chalcones are often attributed to their ability to suppress pro-inflammatory mediators. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical target. In inflammatory conditions, NF-κB is activated, leading to the transcription of pro-inflammatory genes. Certain chalcones have been shown to inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression. Other studies have highlighted the role of chalcones in modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway , which is also involved in the inflammatory response.

Figure 1: Inhibition of the NF-κB Signaling Pathway

Anticancer Activity

This compound has shown antiproliferative properties in cancer cell lines. The proposed mechanisms of action involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The PI3K/Akt/mTOR pathway , a crucial signaling cascade for cell survival and proliferation, has been identified as a target for some chalcone derivatives. Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis in cancer cells. Additionally, some studies suggest that methoxychalcones can interfere with the Notch signaling pathway, which plays a role in the development and progression of certain cancers.

Figure 2: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Concluding Remarks

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research. Its straightforward synthesis and amenability to structural modification make it an attractive candidate for further investigation. The elucidation of its mechanisms of action through key signaling pathways provides a solid foundation for future drug discovery and development efforts. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this versatile compound.

References

The Biosynthesis of 4-Methoxychalcone in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxychalcone is a naturally occurring chalcone, a class of aromatic ketones that are precursors to the abundant and diverse group of plant secondary metabolites known as flavonoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the biosynthesis of this compound in plants is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its yield. This technical guide provides an in-depth overview of the biosynthetic pathway, the enzymes involved, relevant experimental protocols, and the signaling pathways that regulate its production.

Core Biosynthetic Pathway

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA. This central pathway is followed by the specific steps of chalcone synthesis and subsequent modification.

The key enzymes involved in the core pathway are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): A key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone (4,2',4',6'-tetrahydroxychalcone). For the biosynthesis of a precursor to this compound, a chalcone with a hydroxyl group at the 4-position is required, such as 4-hydroxychalcone. The substrate specificity of CHS can vary between plant species[1].

-

Chalcone 4'-O-Methyltransferase (OMT): This enzyme is responsible for the final step, catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of a chalcone precursor, such as 4'-hydroxychalcone, to yield this compound. While O-methyltransferases acting on various flavonoids have been characterized, a specific chalcone 4'-O-methyltransferase has not been extensively studied[2][3].

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, data from closely related flavonoid O-methyltransferases can provide valuable insights. The following table summarizes the kinetic properties of a flavonoid 4'-O-methyltransferase (F 4'-OMT) from carnation (Dianthus caryophyllus), which specifically methylates the 4'-hydroxyl group of flavonoids, and an isoliquiritigenin 2'-O-methyltransferase from alfalfa (Medicago sativa)[4].

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | Optimal pH | Molecular Mass (kDa) |

| Flavonoid 4'-O-Methyltransferase (Carnation) | Naringenin | 15 | Not Reported | 8.0 | 43-45 |

| Isoliquiritigenin 2'-O-Methyltransferase (Alfalfa)[4] | Isoliquiritigenin | 2.2 | Not Reported | 9.0 | 43 |

| S-adenosyl-L-methionine | 17.7 |

Signaling Pathways and Regulation

The biosynthesis of chalcones, and flavonoids in general, is tightly regulated by a complex network of signaling pathways in response to both developmental cues and environmental stimuli.

Elicitor Signaling: Biotic and abiotic elicitors, such as fungal cell wall fragments or heavy metals, can induce the expression of genes involved in the phenylpropanoid and flavonoid biosynthetic pathways, including Chalcone Synthase (CHS). This response is part of the plant's defense mechanism, leading to the accumulation of antimicrobial flavonoids and isoflavonoids.

Light Signaling: Light is a major environmental factor regulating flavonoid biosynthesis. UV radiation, in particular, is a potent inducer of CHS gene expression, leading to the production of flavonoids that act as UV-screening compounds to protect the plant from DNA damage. This regulation is mediated by photoreceptors and a cascade of transcription factors.

Experimental Protocols

Extraction of Chalcones from Plant Material

This protocol provides a general method for the extraction of chalcones from plant tissues.

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen

-

Methanol or ethanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Grind the plant material to a fine powder in a mortar and pestle with liquid nitrogen.

-

Suspend the powder in methanol or ethanol (1:10 w/v) and sonicate for 30 minutes.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant and repeat the extraction of the pellet twice.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Resuspend the dried extract in water and partition three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Dissolve the final extract in a known volume of methanol for analysis.

Chalcone Synthase (CHS) Activity Assay

This spectrophotometric assay measures the activity of CHS by monitoring the formation of naringenin chalcone.

Materials:

-

Plant protein extract

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

p-Coumaroyl-CoA solution (10 mM in water)

-

Malonyl-CoA solution (20 mM in water)

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture containing:

-

880 µL of potassium phosphate buffer

-

10 µL of p-coumaroyl-CoA solution

-

10 µL of malonyl-CoA solution

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the plant protein extract.

-

Immediately measure the increase in absorbance at 370 nm for 10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of naringenin chalcone (29,000 M-1 cm-1).

O-Methyltransferase (OMT) Activity Assay

This assay measures the activity of OMTs using a radiolabeled methyl donor.

Materials:

-

Purified or partially purified OMT enzyme

-

Tris-HCl buffer (100 mM, pH 7.5)

-

4'-Hydroxychalcone (or other suitable chalcone substrate)

-

S-adenosyl-L-[14C-methyl]methionine ([14C]SAM)

-

Ethyl acetate

-

Scintillation cocktail and counter

Procedure:

-

Prepare the reaction mixture in a final volume of 100 µL containing:

-

50 µL of Tris-HCl buffer

-

10 µL of 4'-hydroxychalcone solution (in DMSO)

-

10 µL of [14C]SAM

-

30 µL of enzyme solution

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Extract the methylated product with 500 µL of ethyl acetate.

-

Centrifuge and transfer the upper ethyl acetate layer to a scintillation vial.

-

Evaporate the ethyl acetate and add scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

HPLC Analysis of Chalcones

This method allows for the separation and quantification of chalcones.

Materials:

-

HPLC system with a C18 reverse-phase column

-

Mobile phase: Acetonitrile and water (with 0.1% formic acid)

-

Chalcone standards (including this compound and its precursor)

Procedure:

-

Set up a gradient elution program, for example:

-

0-5 min: 20% Acetonitrile

-

5-25 min: 20% to 80% Acetonitrile

-

25-30 min: 80% Acetonitrile

-

30-35 min: 80% to 20% Acetonitrile

-

-

Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

-

Monitor the elution of chalcones using a UV detector at a wavelength of approximately 340-370 nm.

-

Quantify the compounds by comparing their peak areas to those of the standards.

Conclusion

The biosynthesis of this compound in plants is a multi-step process involving the core phenylpropanoid pathway and specific chalcone-modifying enzymes. While the general pathway is well-understood, the specific O-methyltransferase responsible for the final methylation step in many plant species remains to be fully characterized. Further research in this area, utilizing the experimental protocols outlined in this guide, will be essential for elucidating the complete biosynthetic pathway and for developing strategies to enhance the production of this valuable bioactive compound. The provided diagrams and data tables offer a structured framework for understanding the key aspects of this compound biosynthesis for researchers and professionals in the field.

References

- 1. journal.uinjkt.ac.id [journal.uinjkt.ac.id]

- 2. pubs.acs.org [pubs.acs.org]

- 3. O-methylated flavonoid - Wikipedia [en.wikipedia.org]

- 4. Identification, purification, and characterization of S-adenosyl-L-methionine: isoliquiritigenin 2'-O-methyltransferase from alfalfa (Medicago sativa L.) [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Mechanism of Action of 4-Methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxychalcone is a naturally occurring chalcone, a class of polyphenolic compounds that are precursors to flavonoids.[1][2] These compounds, characterized by a three-carbon α,β-unsaturated carbonyl system, are synthesized in plants and possess a wide spectrum of pharmacological properties.[3][4] this compound and its derivatives have garnered significant scientific interest due to their demonstrated anti-tumor, anti-inflammatory, antioxidant, and antibacterial activities.[1] This technical guide provides a comprehensive overview of the cellular and molecular mechanisms through which this compound exerts its biological effects, with a focus on its potential as a therapeutic agent.

Anticancer Mechanisms of Action

The anticancer properties of this compound and its derivatives are multifaceted, involving the modulation of numerous cellular processes and signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

This compound derivatives have been shown to be potent inducers of apoptosis, or programmed cell death, in various cancer cell lines through the activation of both intrinsic and extrinsic pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by mitochondrial stress. The 4,4'-dimethoxychalcone (DMC) derivative, for instance, induces apoptosis by increasing the expression of pro-apoptotic proteins like Bax, Bim, and tBid, while simultaneously decreasing the levels of anti-apoptotic proteins such as Bcl-2 and Mcl-1. This imbalance leads to a loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase-9 and caspase-3, culminating in PARP cleavage and cell death. Another methoxychalcone derivative, WJ9708011, has been shown to induce apoptosis through mitochondrial stress, which involves the downregulation of the survivin protein.

-

Extrinsic (Death Receptor) Pathway: The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface. The synthetic chalcone analog 2'-Hydroxy-4',5'-dimethoxychalcone (HDMC) triggers this pathway by upregulating Death Receptor 5 (DR5). This upregulation is mediated by an increase in cellular reactive oxygen species (ROS), which in turn induces the transcription factors ATF4 and CHOP.

Cell Cycle Arrest

A key mechanism of the antiproliferative activity of this compound is its ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing.

-

G1 Phase Arrest: A methoxychalcone derivative, WJ9708011, induces a G1 phase arrest in human prostate cancer cells. This is achieved by downregulating the expression of G1-phase regulatory proteins, including cyclin D1, cyclin E, cyclin-dependent kinase 2 (Cdk2), and Cdk4. This leads to the hypophosphorylation of the retinoblastoma protein (Rb) and the suppression of the E2F-1 transcription factor. Similarly, a chalcone glycoside derivative has been found to cause G0/G1 phase arrest by inhibiting Rb phosphorylation and the subsequent release of E2F.

-

G2/M Phase Arrest: this compound has been observed to increase the percentage of MCF-7 breast cancer cells in the G2/M phase. Docking studies suggest this may be due to its interaction with tubulin, disrupting microtubule dynamics which are essential for mitosis. Another cyclic chalcone analogue also demonstrated a significant increase of cells in the G2/M phase.

Modulation of Key Signaling Pathways

This compound and its derivatives exert their anticancer effects by interfering with critical intracellular signaling pathways that regulate cell growth, survival, and proliferation.

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. The derivative 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) has been shown to suppress the proliferation of multiple myeloma cells by inhibiting the PI3K/Akt/mTOR signaling pathway. Another methoxychalcone derivative, WJ9708011, inhibits the mTOR pathway independently of Akt, linking the inhibition to mitochondrial stress.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes Erk, JNK, and p38, is activated by 4,4'-dimethoxychalcone (DMC). This activation is associated with the induction of endoplasmic reticulum (ER) stress.

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cancer. The methoxychalcone derivative WJ9708011 has been shown to suppress NF-κB, which contributes to the decreased mRNA expression of cyclin D1 and cyclin E.

Induction of Endoplasmic Reticulum (ER) Stress and Disruption of Autophagy

Recent studies have highlighted the role of ER stress and autophagy in the anticancer mechanism of methoxychalcones. 4,4'-dimethoxychalcone (DMC) has been found to induce ER stress, as evidenced by the increased expression of key stress markers like p-PERK, p-IRE1, GRP78, HSP70, ATF4, and CHOP. Furthermore, DMC leads to the accumulation of autophagosomes and lysosomal dysfunction. The inhibition of autophagy was shown to enhance DMC-induced apoptosis, suggesting that the impairment of autophagic flux contributes significantly to its cell-killing effect.

Generation of Oxidative Stress

Methoxychalcones can induce cytotoxicity in cancer cells by increasing the intracellular levels of reactive oxygen species (ROS). The compound 4,4'-dimethoxychalcone (DMC) has been shown to significantly increase ROS production, which in turn leads to cell cycle arrest and inhibits cancer cell growth. It also inhibits the activity of aldehyde dehydrogenase (ALDH1A3), further contributing to oxidative stress.

Anti-inflammatory Mechanisms of Action

This compound and its derivatives exhibit potent anti-inflammatory properties by targeting key mediators and pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

Several studies have demonstrated that methoxychalcone derivatives can suppress the production of pro-inflammatory molecules. For example, 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophages stimulated with lipopolysaccharide (LPS). Similarly, the synthetic derivative 2'-hydroxy-4'-methoxychalcone (AN07) also attenuates LPS-induced iNOS and COX-2 expression.

Modulation of Inflammatory Signaling Pathways

-

Nrf2/HO-1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. 4,2',5'-trihydroxy-4'-methoxychalcone (TMC) induces the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2. The synthetic derivative AN07 also stimulates the Nrf2/HO-1 pathway, contributing to its antioxidant and anti-inflammatory effects.

-

NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation. The derivative 2'-hydroxy-4',6'-dimethoxychalcone has been shown to mitigate LPS-induced inflammation by reducing the levels of NF-κB and inhibiting the nuclear translocation of its p65 subunit.

Other Cellular Mechanisms

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation

4'-Methoxychalcone has been identified as a potent activator of PPARγ, a nuclear receptor that plays a key role in adipocyte differentiation and insulin sensitivity. By activating PPARγ, 4'-methoxychalcone enhances the differentiation of adipocytes and upregulates the expression of adipogenic genes. It also reverses the inflammatory effects of TNF-α in preadipocytes.

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The derivative 2'-hydroxy-4'-methoxychalcone (HMC) has demonstrated anti-angiogenic properties both in vitro and in vivo. It inhibits the proliferation of endothelial cells and reduces vessel formation, potentially through the inhibition of COX-2 induction.

Quantitative Data Summary

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 | MTT Assay | 42.19 µg/mL | |

| 3,3',4',5'-tetramethoxychalcone | Macrophages | NO Production | 0.3 µM | |

| 3,3',4',5'-tetramethoxychalcone | Hep G2 | Cell Proliferation | 1.8 µM | |

| 3,3',4',5'-tetramethoxychalcone | Colon 205 | Cell Proliferation | 2.2 µM | |

| 2'-hydroxychalcone derivatives | Human AChE | Enzyme Inhibition | 40-85 µM |

Experimental Protocols

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivative for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Cells treated with this compound derivatives are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, caspase-3, Cyclin D1) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvesting: Cells are treated with the this compound derivative for a specific time, then harvested by trypsinization.

-

Fixation: The cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using appropriate software.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing sodium phosphate buffer (pH 8.0), the test compound (this compound derivative), and 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Enzyme Addition: The AChE enzyme is added to the mixture.

-

Pre-incubation: The plate is pre-incubated for a specific time (e.g., 20 minutes) at 37°C.

-

Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.

-

Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored by measuring the absorbance at 412 nm over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Signaling Pathway and Workflow Diagrams

Caption: Signaling cascade for apoptosis induction by this compound derivatives.

Caption: Mechanisms of cell cycle arrest induced by this compound derivatives.

Caption: Anti-inflammatory signaling pathways modulated by this compound.

References

The Pharmacokinetics and Bioavailability of 4-Methoxychalcone: A Technical Overview for Drug Development Professionals

Introduction

4-Methoxychalcone is a naturally occurring chalcone derivative found in various plant species. Chalcones, characterized by an open-chain flavonoid structure, have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The therapeutic potential of this compound is intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—which governs its concentration and duration of action at target sites. This technical guide provides an in-depth exploration of the anticipated pharmacokinetics and bioavailability of this compound, offering a critical resource for its preclinical and clinical development.

Predicted Pharmacokinetic Profile

Due to the absence of direct in vivo data for this compound, the following pharmacokinetic parameters are predicted based on studies of related chalcones, such as 4'-hydroxy-4-methoxychalcone and other methoxylated derivatives.[4] These values should be experimentally determined for accurate characterization.

Table 1: Predicted In Vivo Pharmacokinetic Parameters of this compound (Rodent Model)

| Parameter | Predicted Value | Rationale/Supporting Evidence |

| Cmax (Maximum Plasma Concentration) | Low to Moderate | Chalcones often exhibit limited aqueous solubility, potentially leading to dissolution rate-limited absorption and lower peak plasma concentrations. |

| Tmax (Time to Maximum Plasma Concentration) | 1 - 4 hours | Oral absorption of lipophilic compounds like chalcones is typically mediated by passive diffusion across the gastrointestinal tract, with Tmax values in this range commonly observed for similar molecules. |

| AUC (Area Under the Curve) | Moderate | The overall systemic exposure will be influenced by the extent of absorption and the rate of metabolism and elimination. Extensive first-pass metabolism is a possibility for chalcones. |

| t1/2 (Half-life) | Short to Moderate | Rapid metabolism, a common feature of phenolic compounds, is expected to contribute to a relatively short elimination half-life. |

| CL (Clearance) | High | Extensive metabolism by hepatic enzymes would likely result in high systemic clearance. |

| Vd (Volume of Distribution) | Moderate to High | The lipophilic nature of this compound suggests it may distribute into tissues, leading to a volume of distribution greater than total body water. |

| Oral Bioavailability (F%) | Low (<20%) | Poor aqueous solubility and potential for significant first-pass metabolism in the gut wall and liver are major anticipated barriers to high oral bioavailability. |

Experimental Protocols for Pharmacokinetic and Bioavailability Studies

To definitively determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are based on standard methodologies in preclinical drug development.

In Vitro Metabolic Stability Assessment

Objective: To evaluate the intrinsic metabolic stability of this compound in liver microsomes.

Methodology:

-

Preparation of Incubation Mixtures: Human or rodent liver microsomes are incubated with this compound at a low concentration (e.g., 1 µM) in a phosphate buffer containing a NADPH-regenerating system.

-

Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.

-

Drug Formulation and Administration:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered as a bolus dose (e.g., 1-5 mg/kg) via the tail vein.

-

Oral (PO): this compound is formulated as a suspension or solution in a vehicle like 0.5% carboxymethylcellulose and administered by oral gavage (e.g., 10-50 mg/kg).

-

-

Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS or GC-MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd). Absolute oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Analytical Method for Quantification in Plasma

Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma.

Methodology:

-

Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Protein precipitation with acetonitrile or methanol is a common and effective method for extracting small molecules from plasma.

-

Chromatography: A C18 reversed-phase column is typically used for the separation of chalcones. The mobile phase would likely consist of a gradient of water and acetonitrile or methanol containing a small amount of formic acid to improve peak shape.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would need to be optimized.

-

Validation: The method should be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Mandatory Visualizations

Experimental Workflow for In Vivo Pharmacokinetic Study

In Vivo Pharmacokinetic Study Workflow

Predicted Metabolic Pathway of this compound

Predicted Metabolic Pathways

Conclusion

While this compound exhibits promising pharmacological activities, a thorough understanding of its pharmacokinetic and bioavailability profile is paramount for its successful translation into a therapeutic agent. The information and protocols outlined in this guide provide a foundational framework for researchers to undertake the necessary preclinical studies. Key challenges to overcome will likely be poor aqueous solubility and potential for extensive first-pass metabolism. Formulation strategies to enhance solubility and absorption, such as the use of amorphous solid dispersions or lipid-based formulations, may be critical for improving the oral bioavailability of this compound. Future in vivo studies are essential to validate the predictions made in this guide and to pave the way for further development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 4'-Methoxychalcone | 959-23-9 | FM10732 | Biosynth [biosynth.com]

- 3. Human Metabolome Database: Showing metabocard for 4'-Methoxychalcone (HMDB0032585) [hmdb.ca]

- 4. HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-Methoxychalcone

This guide provides a detailed analysis of the mass spectrometric behavior of 4-methoxychalcone, a compound of significant interest to researchers in drug development and materials science. Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex mixtures. This document outlines the key fragmentation pathways, presents quantitative data, details experimental protocols, and provides a visual representation of the fragmentation process.

Core Fragmentation Analysis

This compound (C₁₆H₁₄O₂) has a molecular weight of approximately 238.28 g/mol .[1] Under mass spectrometry, the molecule undergoes characteristic fragmentation, providing a unique fingerprint for its identification. The fragmentation is influenced by the ionization technique employed, with Electron Impact (EI) ionization being a common method for this type of molecule.

Upon electron impact, this compound forms a molecular ion ([M]⁺˙) at m/z 238. This molecular ion is relatively stable due to the conjugated system but undergoes subsequent fragmentation through several key pathways. The fragmentation is primarily dictated by the cleavage of bonds adjacent to the carbonyl group and within the methoxy and phenyl groups.

A study on the mass spectra of chalcones by Itagaki et al. (1965) provides insight into the fragmentation of this compound.[2] The molecular ion (m/z 238) and the [M-1]⁺ ion (m/z 237) are both observed. The loss of a methyl radical (•CH₃) from the methoxy group leads to a significant fragment at m/z 223.[2] Further fragmentation involves the cleavage of the propenone chain, leading to characteristic benzoyl and styryl-type ions.

Quantitative Fragmentation Data

The following table summarizes the prominent ions observed in the electron impact mass spectrum of this compound. The relative abundance of each fragment is indicative of its stability.

| m/z | Proposed Fragment Ion | Neutral Loss | Relative Abundance |

| 238 | [C₁₆H₁₄O₂]⁺˙ (Molecular Ion) | - | High |

| 237 | [C₁₆H₁₃O₂]⁺ | H• | Moderate |

| 223 | [C₁₅H₁₁O₂]⁺ | •CH₃ | Moderate |

| 210 | [C₁₅H₁₄O]⁺˙ | CO | Low |

| 135 | [C₉H₇O]⁺ | C₇H₇O• | High |

| 103 | [C₇H₇O]⁺ | C₉H₇O• | Moderate |

| 77 | [C₆H₅]⁺ | C₁₀H₉O₂• | High |

Note: Relative abundances are qualitative descriptions based on typical EI spectra and may vary depending on the specific instrument and conditions.

Experimental Protocols

A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact ionization is provided below. This protocol is a representative methodology synthesized from established practices for the analysis of chalcones and related compounds.[3][4]

1. Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as methanol, acetone, or dichloromethane.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

-

If analyzing a complex mixture, appropriate extraction and purification steps (e.g., solid-phase extraction) may be necessary.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5-10 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: Set appropriately to avoid detecting the solvent peak (e.g., 3-5 minutes).

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Analyze the mass spectrum of the identified peak.

-

Compare the obtained fragmentation pattern with reference spectra from databases (e.g., NIST, Wiley) or literature data for confirmation.

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways of this compound under electron impact ionization.

Caption: Electron impact fragmentation pathway of this compound.

This guide serves as a comprehensive resource for the mass spectrometric analysis of this compound. The provided data and protocols are intended to assist researchers in the accurate identification and characterization of this compound in various scientific applications.

References

An In-depth Technical Guide on the Anti-inflammatory Properties of 4-Methoxychalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxychalcone, a derivative of the chalcone scaffold, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the realm of inflammation. Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, quantitative data from preclinical studies, and explicit experimental protocols for its evaluation. While specific quantitative data for this compound is limited in the available literature, this guide incorporates data from closely related derivatives to provide a representative understanding of the anti-inflammatory potential of this compound class. The primary focus of this document is to serve as a technical resource for researchers actively engaged in the discovery and development of novel anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of this compound and its derivatives are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades are central to the inflammatory response, and evidence suggests that this compound can effectively target these pathways.

Upon stimulation by inflammatory triggers such as lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. This compound derivatives have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes.

Similarly, the MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing inflammatory signals. Studies on related chalcones indicate that they can suppress the phosphorylation of these key kinases, leading to a reduction in the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound derivatives. It is important to note that this data is for structurally similar compounds and serves as a reference for the potential efficacy of this compound.

In-Vitro Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| 2'-Hydroxy-4'-methoxychalcone | NO Production | RAW 264.7 | - | [1][2] |

| 4,2',5'-trihydroxy-4'-methoxychalcone | NO Production | Murine Peritoneal Macrophages | - | [3] |

| 4,2',5'-trihydroxy-4'-methoxychalcone | TNF-α Production | Murine Peritoneal Macrophages | - | [3] |

| 4,2',5'-trihydroxy-4'-methoxychalcone | IL-1β Production | Murine Peritoneal Macrophages | - | [3] |

| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | NO Production | RAW 264.7 | - | |

| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | TNF-α Production | RAW 264.7 | - | |

| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | IL-1β Production | RAW 264.7 | - | |

| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | IL-6 Production | RAW 264.7 | - |

Note: Specific IC50 values for this compound were not available in the searched literature. The table presents data on closely related derivatives to illustrate the anti-inflammatory potential of this chemical class.

In-Vivo Anti-inflammatory Activity of 4-Hydroxychalcone

| Animal Model | Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |

| Carrageenan-induced paw edema (mice) | 4-Hydroxychalcone | 50 | 27.0 | - | |

| Carrageenan-induced paw edema (mice) | 4-Hydroxychalcone | 100 | 49.2 | - | |

| Carrageenan-induced paw edema (mice) | 4-Hydroxychalcone | 200 | 77.8 | - |

Note: This data is for 4-hydroxychalcone, a closely related compound, and is presented to provide an indication of the potential in-vivo efficacy of chalcones.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting) at a density of 1.5 x 10^5 cells/mL.

-

Allow cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well.

-

In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

-

Cytokine Measurement by ELISA

-

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure (General):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

-

Calculate the cytokine concentration from the standard curve.

-

Western Blot Analysis for NF-κB and MAPK Signaling

-

Principle: Western blotting is used to detect and quantify the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

-

Procedure:

-

Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Analyze the band intensities using densitometry software and normalize to the loading control.

-

In-Vivo Carrageenan-Induced Paw Edema Model

-

Principle: This is a standard model of acute inflammation to evaluate the in-vivo anti-inflammatory activity of a compound.

-

Procedure:

-

Animals: Use male Wistar rats or Swiss albino mice.

-

Grouping and Dosing: Divide the animals into groups: a control group, a carrageenan-only group, a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound. Administer the test compounds intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculation: Calculate the percentage of edema inhibition for each group compared to the carrageenan-only group.

-

Signaling Pathways and Experimental Workflow

Caption: NF-κB and MAPK signaling pathways in inflammation and their inhibition by this compound.

Caption: Experimental workflow for evaluating the anti-inflammatory properties of this compound.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory therapeutics. Their mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid rationale for their observed effects on reducing pro-inflammatory mediators. While quantitative data specifically for this compound is still emerging, the information available for closely related analogs is encouraging. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-inflammatory potential of this compound and its derivatives. Future studies should focus on generating specific IC50 values for this compound against a panel of inflammatory targets and conducting comprehensive in-vivo efficacy and safety studies to validate its therapeutic potential.

References

- 1. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,2',5'-trihydroxy-4'-methoxychalcone from Dalbergia odorifera exhibits anti-inflammatory properties by inducing heme oxygenase-1 in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Antioxidant Potential of 4-Methoxychalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxychalcone, a derivative of the chalcone scaffold, has garnered significant interest within the scientific community for its diverse pharmacological activities. Chalcones, characterized by an open-chain flavonoid structure, are known to possess a wide array of biological properties, including antioxidant, anti-inflammatory, and antiproliferative effects. This technical guide provides an in-depth overview of the antioxidant potential of this compound, focusing on its mechanisms of action, quantitative antioxidant capacity, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Antioxidant Mechanisms of this compound

The antioxidant activity of this compound is attributed to both direct and indirect mechanisms. As a direct antioxidant, its chemical structure allows for the scavenging of free radicals. Indirectly, it can modulate cellular antioxidant defense systems, primarily through the Keap1-Nrf2 signaling pathway.

Direct Radical Scavenging

While specific quantitative data for the direct radical scavenging activity of this compound is limited in publicly available literature, the antioxidant potential of closely related chalcone derivatives has been documented. The presence of the α,β-unsaturated ketone moiety and the methoxy group are thought to contribute to its ability to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).

Modulation of the Keap1-Nrf2 Signaling Pathway

A primary mechanism by which chalcones, including this compound, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under normal physiological conditions, Nrf2 is kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][4]

Chalcones, being Michael acceptors, can react with the cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and preventing Nrf2 degradation. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to combat oxidative stress.

Interestingly, some studies have shown that this compound can also act as an inhibitor of the Nrf2 pathway in specific contexts, such as in A549 lung cancer cells, suggesting a cell-type-specific or context-dependent modulatory role.

Quantitative Antioxidant Activity Data

Direct quantitative antioxidant data for this compound is not extensively available in the peer-reviewed literature. However, data from closely related methoxy- and hydroxy-substituted chalcones provide valuable insights into its potential antioxidant capacity. The following tables summarize the available data for these related compounds.

Table 1: DPPH Radical Scavenging Activity of this compound Derivatives

| Compound | IC50 (µg/mL) | Reference |

| (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl) prop-2-en-1-one | 6.89 | |

| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | 11.9 |

Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay Data for a Chalcone Derivative

| Compound | Concentration (µg/mL) | Antioxidant Activity (µM) | Reference |

| 4-ethoxy-2”-hydroxychalcone | 10 | 11.63 |

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays commonly used to evaluate the antioxidant potential of chalcones.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in a dark bottle at 4°C.

-

Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Assay Procedure:

-

In a 96-well microplate or test tubes, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

-

For the control, add 100 µL of the DPPH solution to 100 µL of the solvent used for the test compound.

-

For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the test compound.

-

-

Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader or a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant causes a decolorization of the solution, which is measured spectrophotometrically.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Assay Procedure:

-

Add 20 µL of each concentration of the test compound to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.

-

The control consists of 20 µL of the solvent and 180 µL of the ABTS•+ solution.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The antioxidant activity can also be expressed as Trolox Equivalents (TEAC). A standard curve is generated using different concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µM of Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions:

-

300 mM Acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O in distilled water

-

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

-

Warm the FRAP reagent to 37°C before use.

-

-

Preparation of Test Compound: Prepare a stock solution and serial dilutions of this compound.

-

Assay Procedure:

-

Add 20 µL of each concentration of the test compound to 180 µL of the FRAP reagent in a 96-well microplate.

-

The blank consists of 20 µL of the solvent and 180 µL of the FRAP reagent.

-

-

Incubation: Incubate the plate at 37°C for 4-30 minutes (the incubation time may need to be optimized).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate (FeSO₄·7H₂O) and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Keap1-Nrf2 signaling pathway and the role of this compound.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

This compound exhibits promising antioxidant potential, primarily through its ability to modulate the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. While direct quantitative data on its radical scavenging activity is still emerging, studies on closely related derivatives suggest a notable capacity to neutralize free radicals. The standardized protocols provided in this guide offer a framework for the consistent and reliable evaluation of the antioxidant properties of this compound and other chalcone derivatives. Further research is warranted to fully elucidate its antioxidant profile and to explore its therapeutic potential in the prevention and treatment of oxidative stress-related diseases.

References

Methodological & Application

Green Synthesis of 4-Methoxychalcone Derivatives: A Guide to Eco-Friendly Methodologies

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chalcones, a class of compounds with a wide array of biological activities, is of significant interest in medicinal chemistry and drug discovery. Traditional synthesis methods often rely on harsh reagents and organic solvents, posing environmental and health concerns. This document details green and sustainable methods for the synthesis of 4-methoxychalcone derivatives, focusing on microwave-assisted, ultrasound-assisted, and solvent-free grinding techniques. These approaches offer significant advantages, including reduced reaction times, higher yields, and minimized waste generation.

Comparative Analysis of Green Synthesis Methods

The following table summarizes the key quantitative data for different green synthesis methods for this compound derivatives, allowing for a direct comparison of their efficiency and applicability.

| Derivative | Method | Catalyst (mol%) | Time | Yield (%) | Reference |

| 4-Hydroxy-4'-methoxychalcone | Grinding | NaOH (solid) | 30 min | 32.5 | [1] |

| 4-Bromo-4'-methoxychalcone | Grinding | NaOH (solid) | 30 min | - | [2] |

| 4-Nitro-4'-methoxychalcone | Grinding | NaOH (solid) | - | 54.42 | [3] |

| 4-Methoxy-4'-methyl chalcone | Ultrasound Irradiation | NaOH | - | 76.7-90.4 | [4] |

| 2,4,4'-Trimethoxychalcone | Microwave Irradiation | - | - | 89 | |

| 2,2',4-Trimethoxychalcone | Microwave Irradiation | - | - | 95 | |

| This compound | Microwave Irradiation | Bentonite | 9 min | 5.21 | [5] |

| Substituted 4-methoxychalcones | Microwave Irradiation | Fly ash:H2SO4 | 60-120 s | >70 |

Experimental Protocols

This section provides detailed, step-by-step protocols for the green synthesis of this compound derivatives.

Protocol 1: Solvent-Free Synthesis via Grinding

This method utilizes mechanical energy to initiate the reaction between solid reactants, eliminating the need for a solvent.

Materials:

-

4-Methoxyacetophenone

-

Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde, 4-bromobenzaldehyde, 4-nitrobenzaldehyde)

-

Sodium hydroxide (NaOH), solid pellets or powder

-

Mortar and pestle

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-